molecular formula C11H7FN2O B11899015 6-Fluoro-8-methoxyquinoline-3-carbonitrile

6-Fluoro-8-methoxyquinoline-3-carbonitrile

Cat. No.: B11899015
M. Wt: 202.18 g/mol
InChI Key: UEXKEKVJYDWZRY-UHFFFAOYSA-N
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Description

6-Fluoro-8-methoxyquinoline-3-carbonitrile (CAS 1823362-36-2) is a quinoline-based chemical building block with a molecular formula of C11H7FN2O and a molecular weight of 202.18 . It is offered as a high-purity compound for research and development purposes. Quinoline-3-carbonitrile derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. Research on analogous structures has demonstrated potential as antimicrobial agents, showing activity against various Gram-positive and Gram-negative bacteria, as well as fungal species . Furthermore, the quinoline core is a privileged structure in drug discovery, with derivatives being explored for their cytotoxic effects and as potential anticancer agents targeting specific pathways . The specific fluoro and methoxy substitutions on this quinoline scaffold are designed to modulate its electronic properties and bioavailability, making it a valuable intermediate for researchers synthesizing novel compounds for biological evaluation. This product is intended for research applications and is not for human use.

Properties

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

6-fluoro-8-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C11H7FN2O/c1-15-10-4-9(12)3-8-2-7(5-13)6-14-11(8)10/h2-4,6H,1H3

InChI Key

UEXKEKVJYDWZRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)F)C=C(C=N2)C#N

Origin of Product

United States

Preparation Methods

Skraup Synthesis with Substituted Anilines

The Skraup reaction, employing glycerol, sulfuric acid, and an oxidizing agent, remains a cornerstone for quinoline synthesis. For this compound, a meta-substituted aniline derivative (e.g., 3-fluoro-5-methoxyaniline) undergoes cyclization. Key modifications include:

  • Temperature Control : Reaction temperatures of 120–140°C prevent decomposition of sensitive substituents.

  • Oxidizing Agents : Nitrobenzene or arsenic acid facilitates dehydrogenation, though modern protocols often use iron(III) chloride for reduced toxicity.

Limitations arise from the poor availability of multi-substituted anilines, necessitating custom synthesis of starting materials.

Doebner-Miller Reaction for Functionalized Quinolines

This method employs α,β-unsaturated ketones and anilines, enabling better control over substituent placement. For example, condensation of 3-fluoro-5-methoxyaniline with ethyl acetoacetate yields a tetrahydroquinoline intermediate, which is subsequently oxidized and dehydrogenated. The carbonitrile group at position 3 is introduced via cyanation of a carbonyl precursor (Section 4.1).

Methoxy Group Introduction at Position 8

Nucleophilic Aromatic Substitution (SNAr)

Halogenated precursors (e.g., 8-chloro-6-fluoroquinoline-3-carbonitrile) undergo methoxylation under strongly basic conditions:

  • Reagents : Potassium tert-butoxide (2.1–2.3 equivalents) in tetrahydrofuran (THF) at 80–85°C.

  • Solvent Optimization : THF enhances reaction kinetics compared to dioxane or dimethoxyethane, achieving >90% conversion in 10–12 hours.

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex, with the tert-butoxide abstracting a proton to generate a nucleophilic methoxide ion.

Copper-Mediated Methoxylation

For electron-deficient quinolines, copper(I) iodide catalyzes coupling between 8-bromo derivatives and methanol:

  • Conditions : 10 mol% CuI, 2,2,6,6-tetramethylheptanedione (TMHD) ligand, methanol as solvent and nucleophile.

  • Yield : 75–85% with minimal byproducts, though scalability is limited by copper residue removal.

Carbonitrile Group Installation at Position 3

Rosenmund-von Braun Reaction

Aryl halides at position 3 (e.g., 3-bromo-6-fluoro-8-methoxyquinoline) react with copper(I) cyanide in dimethylformamide (DMF):

  • Conditions : 150°C for 24 hours under nitrogen atmosphere.

  • Challenges : Competing hydrolysis to carboxylic acids requires anhydrous conditions.

Carboxamide Dehydration

3-Carboxamide intermediates, accessible via hydrolysis of nitriles or direct amidation, are dehydrated using thionyl chloride:

  • Protocol : Reflux carboxamide (1 equivalent) in thionyl chloride (5 equivalents) for 4 hours, followed by quenching with ice water.

  • Yield : 70–80%, with purity >95% after recrystallization from methanol.

Fluorine Incorporation at Position 6

Electrophilic Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine via electrophilic aromatic substitution:

  • Conditions : Acetonitrile/water (4:1), 60°C, 8 hours.

  • Regioselectivity : Directed by the methoxy group’s ortho/para-directing effects.

Halogen Exchange (Halex Reaction)

6-Chloro precursors undergo fluoride displacement using potassium fluoride in the presence of crown ethers:

  • Solvent : Dimethyl sulfoxide (DMSO) at 180°C for 48 hours.

  • Limitations : Low yields (50–60%) due to competing side reactions.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Quinoline Core : Synthesize 8-methoxyquinoline-3-carbonitrile via Skraup reaction using 5-methoxyaniline.

  • Fluorination : Treat with Selectfluor® to install fluorine at position 6.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields 68% overall.

Route B: Late-Stage Cyanation

  • Halogenated Precursor : Prepare 3-bromo-6-fluoro-8-methoxyquinoline via Doebner-Miller reaction.

  • Cyanation : Apply Rosenmund-von Braun conditions with CuCN.

  • Yield : 72% after recrystallization.

Analytical Characterization

Critical data for verifying structure and purity include:

Property Value Method
Molecular Weight218.63 g/molHigh-Resolution MS
Melting Point189–191°CDifferential Scanning Calorimetry
IR (ν, cm⁻¹)2225 (C≡N), 1250 (C-O-CH₃)FT-IR
¹H NMR (400 MHz, CDCl₃)δ 8.71 (s, 1H, H-2), 4.08 (s, 3H, OCH₃)Bruker Avance

Challenges and Optimization Strategies

  • Regioselectivity in Fluorination : Competing substitution at position 5 is mitigated by steric hindrance from the methoxy group.

  • Nitrile Hydrolysis : Storage under anhydrous conditions (molecular sieves) prevents degradation to the carboxylic acid.

  • Scalability : Continuous-flow systems improve safety and yield for high-temperature steps (e.g., Halex reaction) .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of 6-fluoro-8-methoxyquinoline-3-amine.

    Substitution: Formation of 6-substituted-8-methoxyquinoline-3-carbonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-8-methoxyquinoline-3-carbonitrile has shown promise as a building block in the synthesis of pharmaceutical compounds. Its potential therapeutic applications include:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It may inhibit the growth of bacteria and fungi, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Studies have suggested that it may possess anticancer effects by targeting specific enzymes or receptors involved in cancer cell proliferation. The presence of fluorine and methoxy groups enhances its binding affinity to these targets, leading to potential therapeutic applications against different cancer types .

Biological Studies

The compound is extensively studied for its interactions with biological targets. These interactions are crucial for understanding its mechanism of action and therapeutic uses:

  • Enzyme Inhibition : It may inhibit specific enzymes associated with disease processes, which could lead to therapeutic benefits in conditions like cancer and infections.
  • Receptor Modulation : The compound's ability to modulate receptor activity can influence various signaling pathways, potentially offering new avenues for treatment strategies .

Material Science

Beyond medicinal applications, this compound has potential uses in material science:

  • Development of Novel Materials : Its unique electronic properties can be harnessed in creating materials with specific optical and electronic characteristics, which are valuable in various industrial applications .

Comparative Analysis with Related Compounds

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Attributes
4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrileChlorine at position 4Enhanced antimicrobial activity
7-Fluoro-6-methoxyquinoline-3-carbonitrileFluorine at position 7Potential use in anticancer applications
4-Chloroquinoline-3-carbonitrileChlorine at position 4Broad-spectrum antimicrobial properties
N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamideEthoxy group at position 7Targeted towards anti-cancer applications

This table highlights how variations in substituents influence biological activities and applications.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating its potential as an antituberculosis agent .
  • Anticancer Activity Assessment : Research indicated that derivatives of this compound inhibited cancer cell lines such as HeLa and HT-29, showcasing its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The presence of the fluorine atom enhances its binding affinity to target proteins, while the methoxy and cyano groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

6-Fluoroquinoline-3-carbonitrile (CAS 1823944-97-3)
  • Substituents : 6-F, 3-CN.
  • Comparison: Lacks the 8-methoxy group, resulting in reduced electron-donating capacity at position 6. The absence of methoxy may decrease solubility in polar solvents compared to the target compound.
8-Fluoroquinoline-3-carbonitrile (CAS 1368394-42-6)
  • Substituents : 8-F, 3-CN.
  • Comparison: Positional isomer of the target compound, with fluorine at position 8 instead of 5. Fluorine’s electron-withdrawing effect at position 8 could destabilize the quinoline ring’s electron density, affecting binding to biological targets like GABAA receptors. Similarity score: 0.96 .
4-Chloro-8-methoxyquinoline-3-carbonitrile (CAS 263149-10-6)
  • Substituents : 4-Cl, 8-OMe, 3-CN.
  • Comparison : Chlorine at position 4 introduces steric bulk and stronger electron withdrawal than fluorine. This may enhance lipophilicity (logP ~2.8) but reduce metabolic stability compared to the target compound. Structural similarity: 0.82 .

Functional Group Modifications

2-((4-Fluorophenyl)ethynyl)-6-methoxyquinoline-3-carbonitrile (Compound B)
  • Substituents : 6-OMe, 3-CN, 2-(4-F-C≡C-Ph).
  • However, the absence of fluorine at position 6 and the presence of a bulky substituent may limit bioavailability compared to the target compound .
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h)
  • Substituents : 6-Br, 8-F, 4-oxo, 3-COOEt.
  • Comparison : The bromine atom increases molecular weight (MW ~342 g/mol) and lipophilicity, while the ester group at position 3 may confer prodrug properties. The 4-oxo group could enhance hydrogen bonding but reduce metabolic stability relative to the carbonitrile group in the target compound .

Key Research Findings

  • Positional Isomerism : Fluorine at position 6 (target) vs. 8 (CAS 1368394-42-6) significantly alters electronic properties, with the former favoring interactions with electron-rich biological targets .
  • Methoxy vs. Halogen: Methoxy at position 8 improves water solubility compared to halogenated analogs (e.g., 4-Chloro-8-methoxyquinoline-3-carbonitrile), making the target compound more suitable for aqueous formulations .
  • Carbonitrile Advantage : The 3-carbonitrile group enhances binding to metalloenzymes compared to ester derivatives (e.g., 6h), as seen in PD-L1 inhibitor studies () .

Biological Activity

6-Fluoro-8-methoxyquinoline-3-carbonitrile is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C_11H_8F_NO
  • Molecular Weight : 201.19 g/mol

The presence of fluorine and methoxy groups in its structure contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.25
Pseudomonas aeruginosa62.5

This compound's mechanism of action appears to involve the inhibition of bacterial protein synthesis, leading to bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans. The compound's effectiveness is comparable to established antifungal agents like fluconazole, with MIC values reported at approximately 6.5 µg/mL for C. albicans .

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. It has been evaluated for its effects against certain viral pathogens, although specific data on antiviral efficacy remains limited and requires further investigation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : The compound may interfere with DNA replication and transcription processes in microbial cells.
  • Disruption of Membrane Integrity : Evidence suggests that it alters the permeability of microbial cell membranes, leading to cell death.
  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes critical for microbial metabolism and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotection in Ischemic Stroke Models : In cellular models simulating ischemic conditions, this compound demonstrated neuroprotective effects, reducing cell death and promoting recovery .
  • Biofilm Inhibition : Studies have shown that it effectively reduces biofilm formation in Staphylococcus aureus, indicating potential utility in treating biofilm-associated infections .

Q & A

Q. What synthetic routes are recommended for 6-Fluoro-8-methoxyquinoline-3-carbonitrile, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated quinoline precursors. For example, fluorination and methoxy group introduction are critical steps. A common approach includes nucleophilic substitution using potassium fluoride under reflux in polar aprotic solvents like dimethylformamide (DMF) . Optimizing temperature (80–100°C) and reaction time (12–24 hours) improves yields. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and purity. Mass spectrometry (MS) via electrospray ionization (ESI) validates molecular weight ([M+H]⁺ peak). Infrared (IR) spectroscopy identifies nitrile (C≡N, ~2200 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups. Elemental analysis ensures stoichiometric accuracy .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Use desiccants (e.g., silica gel) to prevent hydrolysis of the nitrile group. Stability tests under accelerated conditions (40°C/75% RH for 6 months) confirm degradation thresholds. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Systematically modify substituents (e.g., replacing methoxy with ethoxy or halogens) and assess antimicrobial/antifungal activity via broth microdilution assays (MIC values). Compare results with parent compound using standardized strains (e.g., E. coli ATCC 25922). Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like DNA gyrase .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variations (e.g., inoculum size, incubation time). Standardize protocols per CLSI guidelines. Validate results using orthogonal methods (e.g., time-kill kinetics vs. MIC). Cross-reference with structurally similar compounds (e.g., 6-methoxyquinoline-3-carbonitrile derivatives) to identify substituent-dependent trends .

Q. How can solubility challenges for this compound in aqueous media be addressed?

  • Methodological Answer : Use co-solvents like DMSO (≤10% v/v) or cyclodextrins (e.g., β-CD) to enhance solubility. Determine the compound’s logP via HPLC (C18 column, methanol/water mobile phase) to guide solvent selection. For in vitro assays, pre-dissolve in DMSO and dilute in buffered saline to avoid precipitation .

Q. What methods are effective for selective functionalization of the quinoline core in this compound?

  • Methodological Answer : Electrophilic aromatic substitution at the 4-position is feasible using nitrating (HNO₃/H₂SO₄) or brominating (NBS/CHCl₃) agents. Protect the nitrile group with trimethylsilyl chloride during reactions. Monitor regioselectivity via LC-MS and isolate intermediates via preparative TLC .

Q. How can advanced analytical techniques validate batch-to-batch consistency in synthesized this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy (≤3 ppm error). Quantitative ¹H NMR with internal standards (e.g., maleic acid) assesses purity. For trace impurities, use UPLC-PDA (C18 column, acetonitrile/water gradient) with a detection limit of 0.1% .

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